

Application Notes: Generating and Characterizing VapB Knockout Mouse Models for ALS Research

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *VapB protein*

CAS No.: 147571-32-2

Cat. No.: B1177521

[Get Quote](#)

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord.[1] A mutation (p.P56S) in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) gene is linked to a familial form of ALS, designated as ALS8.[1][2][3] VAPB is an endoplasmic reticulum (ER) resident protein that functions as an adaptor for numerous cytosolic proteins, playing a crucial role in processes like the unfolded protein response (UPR), ER-mitochondria tethering, calcium homeostasis, and vesicle trafficking.[1][2][4] Research suggests that the pathogenic mechanism of the P56S mutation involves a loss-of-function or haploinsufficiency, making the generation of VapB knockout (KO) mouse models a critical strategy to investigate the consequences of VapB depletion and its role in motor neuron degeneration.[2][4][5] These models are invaluable for dissecting disease mechanisms and for the preclinical evaluation of therapeutic strategies aimed at compensating for VAPB loss.

Application Notes on Existing VapB Mouse Models

Several mouse models have been developed to study VapB's role in ALS, including complete knockout and knock-in models expressing the pathogenic P56S mutation.

- **VapB Knockout (KO) Mice:** Mice with a complete deletion of the VapB gene (Vapb^{-/-}) are viable and fertile.^[6] These mice exhibit mild, late-onset motor deficits that become apparent after 18 months of age.^{[6][7]} While they do not recapitulate a severe ALS phenotype, they are essential for studying the fundamental consequences of VapB loss.^{[5][7]} The mild phenotype suggests that compensatory mechanisms, possibly involving its paralogue VapA, may be at play.^[4]
- **VapB P56S Knock-in (KI) Mice:** To more accurately model the human ALS8 condition, knock-in mice were generated, replacing the wild-type VapB gene with the P56S mutant version.^[8] ^[9] These mice express the mutant protein at physiological levels. Heterozygous (Vapb^{WT/P56S}) and homozygous (Vapb^{P56S/P56S}) KI mice display a dose-dependent, slowly progressive motor deficit, which is a key feature of the human disease.^{[8][9]} Pathological hallmarks observed in these mice before the onset of motor defects include ER stress, an elevated autophagic response, and the accumulation of ubiquitinated proteins specifically in motor neurons.^{[8][9]} These models are therefore highly valuable for investigating the early pathogenic events triggered by the mutant protein.

Data Summary: Phenotypes of VapB Knock-in and Knockout Mice

The following table summarizes key quantitative data from studies on VapB P56S knock-in and VapB knockout mouse models.

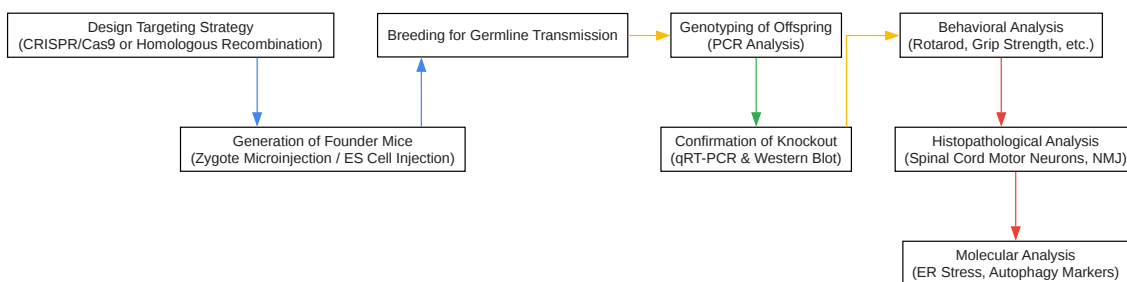
Model	Genotype	Age	Assay	Observation	Reference
VapB P56S Knock-in	VapbWT/P56 S & VapbP56S/P56S	11-15 months	Inverted Grid Test	Dose-dependent significant decrease in latency to fall compared to wild-type.	[9]
VapbWT/P56 S & VapbP56S/P56S	15 months	Rotarod Test	Significant decrease in latency to fall compared to wild-type.	[9]	
VapbP56S/P56S	13 months	Muscle Histology (Soleus)	Presence of small group muscle fiber atrophies and an increased number of fibers with internal nuclei.	[9]	
VapbWT/P56 S	18 months	Protein Expression (Spinal Cord)	Significant increase in phosphorylated eIF2 α (ER stress marker) levels compared to wild-type.	[9]	
VapbWT/P56 S	18-24 months	Protein Expression (Spinal Cord)	~4-fold increase in P62 (autophagy	[9]	

marker)
levels
compared to
wild-type.

VapB Knockout	Vapb ^{-/-}	>18 months	Motor Behavior	Development of mild motor deficits.	[6][7]
Vapb ^{-/-}	Adult	Neuromuscular Junction (NMJ)	NMJs remain innervated, with no apparent muscle denervation.	[6][7]	

Experimental Workflow and Key Signaling

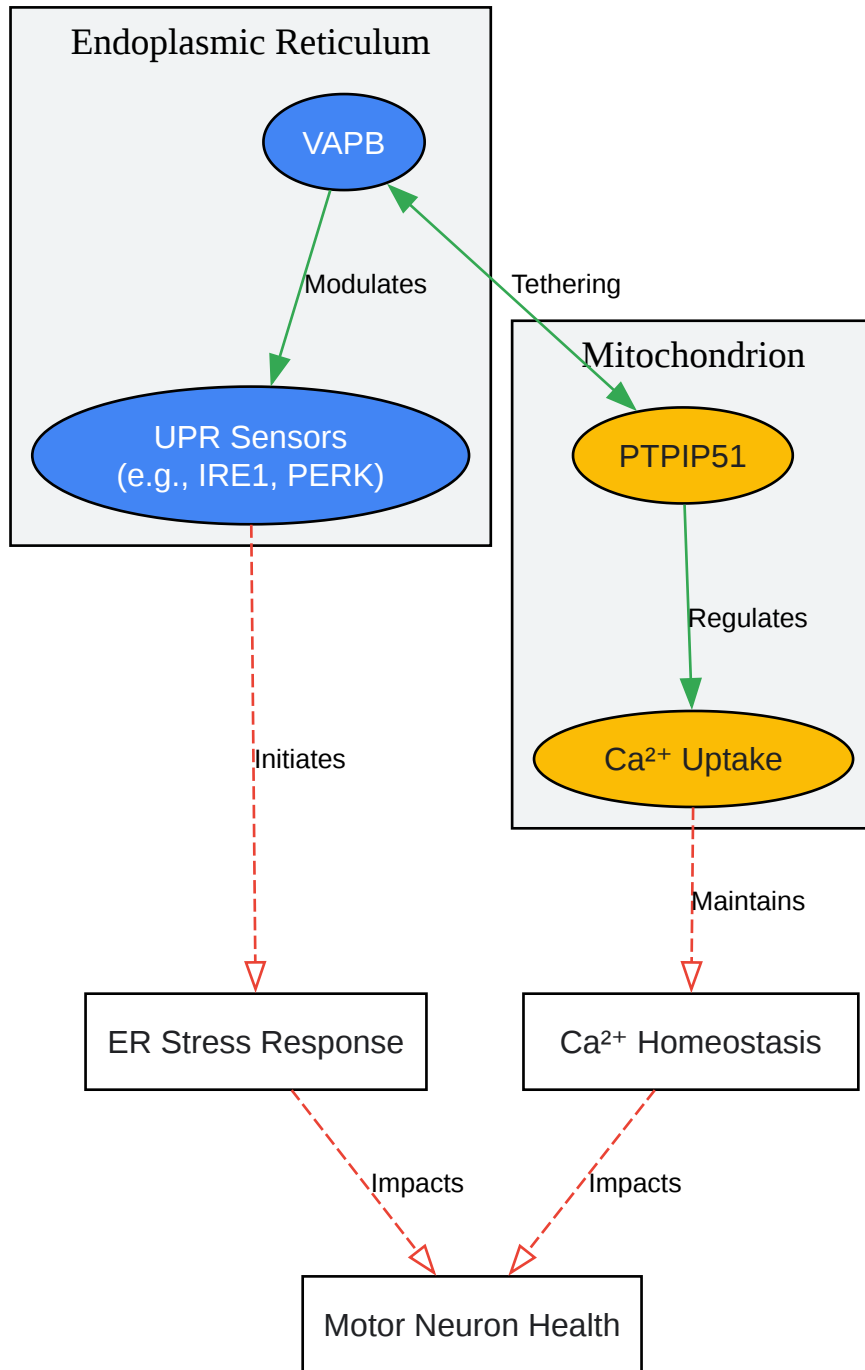
The generation and validation of a VapB knockout mouse model involves a multi-step process from genetic design to comprehensive phenotypic analysis.



[Click to download full resolution via product page](#)

Workflow for VapB Knockout Mouse Generation and Analysis.

VAPB is a key regulator of ER contact sites, and its loss disrupts crucial cellular signaling pathways implicated in ALS.



[Click to download full resolution via product page](#)

VAPB's role in ER-Mitochondria tethering and UPR.

Protocols

Protocol 1: Generation of VapB Knockout Mice via CRISPR/Cas9

This protocol provides a general framework for generating VapB KO mice by targeting an early exon (e.g., exon 2 or 3) to induce a frameshift mutation leading to nonsense-mediated decay.

[\[10\]](#)[\[11\]](#)

1. Design of guide RNAs (gRNAs):

- Identify target sequences within exon 2 or 3 of the mouse Vapb gene.
- Use online tools (e.g., CHOPCHOP, CRISPOR) to design 2-3 gRNAs with high on-target scores and low off-target potential.
- Synthesize or clone gRNAs into an appropriate expression vector.

2. Preparation of Reagents for Microinjection:

- Prepare a microinjection mix containing:
 - Cas9 mRNA or protein (e.g., 100 ng/μL).
 - Synthesized gRNAs (e.g., 50 ng/μL each).
 - Injection buffer (e.g., TE buffer, pH 7.5).
- Filter the mix through a 0.22 μm syringe filter.

3. Zygote Microinjection:

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear microinjection of the Cas9/gRNA mix.
- Transfer the injected zygotes into the oviducts of pseudopregnant recipient female mice.

4. Screening of Founder (F0) Mice:

- After birth, obtain tail biopsies from pups at ~10-14 days of age.

- Extract genomic DNA.
- Perform PCR using primers flanking the gRNA target site.
- Analyze PCR products for insertions/deletions (indels) using Sanger sequencing or T7 endonuclease I (T7E1) assay.

5. Breeding and Colony Establishment:

- Breed founder mice with confirmed indels to wild-type mice to generate F1 offspring.
- Genotype F1 mice to confirm germline transmission of the mutation.
- Intercross heterozygous (Vapb^{+/-}) F1 mice to generate homozygous knockout (Vapb^{-/-}), heterozygous (Vapb^{+/-}), and wild-type (Vapb^{+/+}) littermates for experimental use.

Protocol 2: Genotyping of VapB Knockout Mice

This PCR-based protocol is used to distinguish between wild-type, heterozygous, and homozygous knockout animals.

1. DNA Extraction:

- Digest tail biopsies (~2 mm) overnight at 55°C in a lysis buffer containing Proteinase K.
- Inactivate Proteinase K by heating at 95°C for 10 minutes.
- Use the crude lysate directly for PCR or perform a standard DNA purification.

2. PCR Amplification:

- Design three primers:
 - Forward Primer: Upstream of the targeted region.
 - Wild-Type Reverse Primer: Within the deleted exon.
 - Mutant Reverse Primer: Downstream of the targeted region.
- Set up two separate PCR reactions per sample or a multiplex reaction.

- Reaction 1 (Wild-Type): Forward + Wild-Type Reverse Primer. This will only produce a band in WT and Het mice.
- Reaction 2 (Knockout): Forward + Mutant Reverse Primer. This will produce a smaller band in Het and KO mice.
- PCR Cycling Conditions (Example):
 - Initial Denaturation: 95°C for 3 min.
 - 35 Cycles: 95°C for 30s, 60°C for 30s, 72°C for 45s.
 - Final Extension: 72°C for 5 min.

3. Gel Electrophoresis:

- Run PCR products on a 1.5-2% agarose gel.
- Expected Results:
 - Wild-Type (+/+): One band from the wild-type reaction.
 - Heterozygous (+/-): Bands from both wild-type and knockout reactions.
 - Homozygous (-/-): One band from the knockout reaction.

Protocol 3: Validation of VapB Protein Knockout

A. Western Blot Analysis

1. Protein Extraction:

- Harvest tissues (e.g., spinal cord, brain cortex) and homogenize in RIPA buffer supplemented with protease inhibitors.[8]
- Centrifuge at ~14,000 x g for 20 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

- Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on a 12% SDS-polyacrylamide gel.

- Transfer proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with a primary antibody against VAPB overnight at 4°C.
- Wash membrane 3x with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash 3x with TBST.
- Detect signal using an ECL substrate.
- Re-probe the membrane for a loading control (e.g., GAPDH, β -Actin).
- Expected Result: Absence of the **VAPB protein** band (~27 kDa) in homozygous KO samples.

B. Quantitative Real-Time PCR (qRT-PCR)

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from tissues using a commercial kit (e.g., RNeasy Kit).[8]
- Assess RNA quality and quantity.
- Synthesize cDNA from 1 μ g of RNA using a reverse transcription kit.[8]

2. qRT-PCR:

- Design primers spanning an exon-exon junction of the Vapb transcript (preferably across the deleted region).
- Prepare a reaction mix with cDNA template, primers, and a SYBR Green master mix.
- Run on a qPCR instrument.

- Analyze data using the $\Delta\Delta C_t$ method, normalizing Vapb expression to a housekeeping gene (e.g., Gapdh).
- Expected Result: No or negligible amplification of Vapb mRNA in KO samples.

Protocol 4: Phenotypic Analysis of VapB KO Mice

A. Motor Function Assessment

1. Rotarod Test:

- Acclimatize mice to the rotarod apparatus for 2-3 days.
- Test mice on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
- Record the latency to fall for each mouse over three consecutive trials.
- Perform testing at regular intervals (e.g., every 2-3 months) to assess for progressive deficits.[\[9\]](#)

2. Inverted Grid Test:

- Place the mouse in the center of a wire grid.
- Invert the grid and start a timer.
- Record the latency for the mouse to fall onto a padded surface below.[\[9\]](#)
- Set a maximum time limit (e.g., 120 seconds).

B. Histopathological Analysis of Spinal Cord

1. Tissue Preparation:

- Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
- Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.
- Cryoprotect the tissue in 30% sucrose before embedding in OCT compound and freezing.

2. Immunohistochemistry for Motor Neurons:

- Cut 20-30 μm thick cryosections of the spinal cord.
- Perform antigen retrieval if necessary.
- Block non-specific binding and permeabilize with a buffer containing normal serum and Triton X-100.
- Incubate sections with a primary antibody against Choline Acetyltransferase (ChAT) or NeuN overnight at 4°C.[12]
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain with DAPI and mount with an anti-fade mounting medium.

3. Quantification:

- Capture images of the ventral horn of the lumbar spinal cord.
- Count the number of large ($>25 \mu\text{m}$ diameter), ChAT-positive or NeuN-positive neurons in the ventral horn.[12]
- Compare cell counts between knockout and wild-type littermates to determine if there is motor neuron loss.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mutant VAPB: Culprit or Innocent Bystander of Amyotrophic Lateral Sclerosis? - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]

- [3. academic.oup.com \[academic.oup.com\]](#)
- [4. The Link between VAPB Loss of Function and Amyotrophic Lateral Sclerosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. academic.oup.com \[academic.oup.com\]](#)
- [6. 023592 - Vapb- Strain Details \[jax.org\]](#)
- [7. Investigating the contribution of VAPB/ALS8 loss of function in amyotrophic lateral sclerosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Vapb/Amyotrophic lateral sclerosis 8 knock-in mice display slowly progressive motor behavior defects accompanying ER stress and autophagic response - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. academic.oup.com \[academic.oup.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Neurodegeneration-associated protein VAPB regulates proliferation in medulloblastoma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Neuronal overexpression of human VAPB slows motor impairment and neuromuscular denervation in a mouse model of ALS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Application Notes: Generating and Characterizing VapB Knockout Mouse Models for ALS Research\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1177521/docs#application-notes-generating-and-characterizing-vapb-knockout-mouse-models-for-als-research\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)